molecular formula C11H16S2 B7996606 4-(iso-Pentylthio)thiophenol

4-(iso-Pentylthio)thiophenol

Cat. No.: B7996606
M. Wt: 212.4 g/mol
InChI Key: ZCSAXWAZDXQWSO-UHFFFAOYSA-N
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Description

4-(iso-Pentylthio)thiophenol is an organosulfur compound that belongs to the class of aromatic thiols It features a thiophenol core with an iso-pentylthio substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(iso-Pentylthio)thiophenol typically involves the introduction of a thiol group into an aromatic ring. One common method is the reaction of aryl halides with sulfur sources in the presence of a catalyst. For example, aryl iodides can be coupled with sulfur powder using a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiol .

Industrial Production Methods

Industrial production of aromatic thiols, including this compound, often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is efficient for large-scale synthesis and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiophenol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiophenol derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of thiophenol.

Scientific Research Applications

4-(iso-Pentylthio)thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(iso-Pentylthio)thiophenol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. This reactivity makes it useful as a biochemical probe and in various synthetic applications. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the iso-pentylthio substituent.

    4-Methylthiophenol: A similar compound with a methyl group instead of an iso-pentylthio group.

    4-Ethylthiophenol: A similar compound with an ethyl group instead of an iso-pentylthio group.

Uniqueness

4-(iso-Pentylthio)thiophenol is unique due to its iso-pentylthio substituent, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This uniqueness makes it valuable in specific applications where the iso-pentylthio group provides advantages in terms of stability, reactivity, or interaction with other molecules .

Properties

IUPAC Name

4-(3-methylbutylsulfanyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSAXWAZDXQWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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